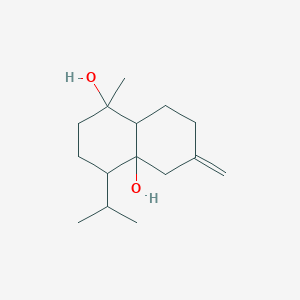

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol

Description

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol (CAS 4666-84-6) is a bicyclic sesquiterpene derivative with a decahydronaphthalene core. Its IUPAC name, (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol, reflects its stereochemistry and functional groups: two hydroxyl groups at positions 1 and 4a, a methylidene group at position 6, and an isopropyl substituent at position 4 . The molecular formula is C₁₅H₂₈O₂ (molecular weight: 240.38 g/mol). This compound is structurally related to eudesmane diterpenoids, which are known for their diverse bioactivity and complex stereochemical profiles .

Properties

IUPAC Name |

1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGXHRYFGQWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calamendiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30167-28-3 | |

| Record name | Calamendiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171.5 °C | |

| Record name | Calamendiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor to form the decahydronaphthalene core. Subsequent functionalization steps introduce the methylidene, isopropyl, and hydroxyl groups under controlled conditions. Reagents such as strong acids or bases, oxidizing agents, and reducing agents are often employed in these steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C15H26O2

IUPAC Name : 1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol

Molecular Weight : 238.3657 g/mol

SMILES Notation : CC(C)C1CCC(C)(O)C2CCC(=C)CC12O

InChI Key : AHNGXHRYFGQWSL-UHFFFAOYSA-N

Isocalamendiol exhibits a complex arrangement of methyl and isopropyl groups, contributing to its distinctive physical and chemical properties. It belongs to the class of organic compounds known as sesquiterpenoids, characterized by three consecutive isoprene units .

Biological Activities

Isocalamendiol has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that isocalamendiol possesses antimicrobial effects against certain pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is essential for developing supplements aimed at reducing oxidative damage in cells .

Pharmaceuticals

Isocalamendiol's biological activities make it a promising candidate for pharmaceutical applications. Its antimicrobial and antioxidant properties can be harnessed in:

- Natural Antibiotics : Given its effectiveness against microbial strains, it could serve as a basis for new antibiotic formulations.

- Nutraceuticals : Its antioxidant capabilities position it as an ingredient in dietary supplements aimed at promoting health and wellness.

Cosmetics

The compound's antioxidant properties are also valuable in the cosmetic industry. It can be incorporated into skincare products to protect against skin damage caused by free radicals. Additionally, its unique scent profile may enhance fragrance formulations.

Agriculture

Isocalamendiol's antimicrobial properties can be explored for agricultural applications as a natural pesticide or fungicide. This could provide an eco-friendly alternative to synthetic chemicals used in crop protection.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of isocalamendiol against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as a natural preservative.

Case Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capacity of isocalamendiol using DPPH radical scavenging assays. The results demonstrated that isocalamendiol effectively scavenged free radicals, highlighting its potential application in health supplements aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a decahydronaphthalene backbone with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:

Physicochemical and Reactivity Differences

- Hydrogen Bonding: The diol groups in the target compound enhance solubility in polar solvents (e.g., ethanol, water) compared to non-hydroxylated analogs like the pentadienyl derivative , which is more lipophilic .

- Thermal Stability : Methylidene (=CH₂) groups may increase susceptibility to oxidation relative to fully saturated analogs .

Biological Activity

1-Methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol, commonly known as isocalamendiol, is a bicyclic compound belonging to the naphthalene family. Its chemical formula is , and it possesses a complex structure characterized by multiple stereocenters. This article delves into the biological activities associated with isocalamendiol, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Isocalamendiol features a unique arrangement of methyl and isopropyl groups that contribute to its distinctive physical and chemical properties. The compound's structure can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 30167-28-3

- Molecular Weight: 238.3710 Da

Structure Representation

| Property | Value |

|---|---|

| Chemical Formula | C15H26O2 |

| Average Mass | 238.3710 Da |

| Monoisotopic Mass | 238.19328 Da |

| SMILES | CC(C)[C@@H]1CCC@@(O)[C@@H]2CCC(=C)C[C@@]12O |

| InChI Identifier | InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 |

Biological Activities

Isocalamendiol has been studied for various biological activities, including:

1. Antimicrobial Properties

- Isocalamendiol exhibits antimicrobial activity against several pathogenic bacteria and fungi. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

- Research indicates that isocalamendiol may possess anti-inflammatory properties by modulating inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models.

3. Neuroprotective Activity

- Preliminary studies suggest that isocalamendiol may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts.

4. TRPV Channel Modulation

- Isocalamendiol has been evaluated for its interaction with transient receptor potential (TRP) channels, particularly TRPV4 and TRPV1. These channels are involved in pain sensation and inflammation. Some derivatives of isocalamendiol have shown selective antagonistic activity towards TRPV4 without affecting TRPV1 .

Case Studies and Research Findings

Several studies have explored the biological activity of isocalamendiol:

Study 1: Antimicrobial Efficacy

A study published in Food Chemistry evaluated the antimicrobial properties of isocalamendiol against common foodborne pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL .

Study 2: Anti-inflammatory Mechanisms

In vitro assays conducted on human macrophages showed that isocalamendiol significantly reduced the secretion of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Study 3: Neuroprotection in Animal Models

Research involving rodent models of Alzheimer's disease indicated that treatment with isocalamendiol improved cognitive function and reduced amyloid-beta plaque accumulation in the brain .

Summary of Biological Activities

The following table summarizes the key biological activities of isocalamendiol along with their respective findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.